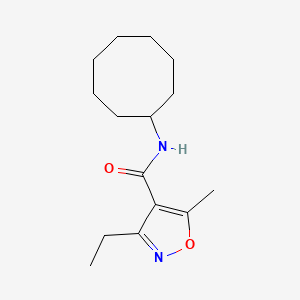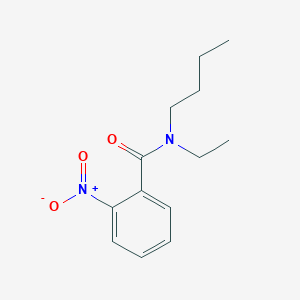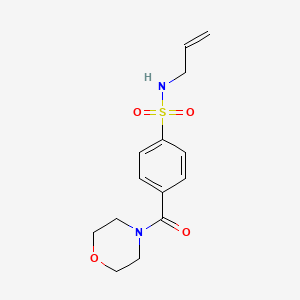![molecular formula C13H18N4O2 B4583667 3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide" involves complex organic reactions that result in the formation of imidazole-containing molecules. For example, compounds with electrophysiological activity were synthesized, demonstrating the viability of the 1H-imidazol-1-yl moiety for producing certain bioactivities (Morgan et al., 1990). Another example is the synthesis and characterization of compounds through reactions involving ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates, leading to structures inferred via various spectroscopic techniques (Ünver et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques such as X-ray crystallography, providing insights into their configuration and conformation. DFT calculations have also been utilized to understand the electronic structure and IR data, confirming experimental results (Ünver et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving imidazole derivatives often exhibit significant specificity and selectivity, leading to a variety of compounds with potential pharmacological activities. For instance, the synthesis of polyamides containing imidazole demonstrates the role of intramolecular hydrogen bonding and constitutional isomerism in determining the properties of these materials (Bouck & Rasmussen, 1993).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, thermal stability, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the molecular structure and specific functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of imidazole derivatives. For example, the antimicrobial activities of some derivatives highlight their chemical interactions with biological targets (Demirayak et al., 2000).
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
Research on polymers derived from imidazole derivatives demonstrates the significance of intramolecular hydrogen bonding in influencing polymer properties. Polyamides synthesized from imidazole-containing diacids exhibit good thermal stability and solubility in a range of solvents, attributed to the hydrogen bonding within the polymer structure. This research suggests potential applications in creating materials with specific thermal and solubility characteristics (Bouck & Rasmussen, 1993).
Corrosion Inhibition
Imidazole derivatives have been evaluated for their efficiency as corrosion inhibitors, with experimental results indicating that certain imidazole compounds offer good corrosion inhibition in acid media. Theoretical studies based on density functional theory (DFT) help explain the effectiveness of these compounds, pointing to potential applications in protecting metal surfaces from corrosion (Cruz et al., 2004).
Drug Design and Synthesis
Imidazole derivatives are central to the design and synthesis of various pharmacologically active molecules. For example, compounds have been developed with significant electrophysiological activity, suggesting their utility in therapeutic applications. Research in this area highlights the versatility of imidazole derivatives in contributing to the development of new drugs with specific biological activities (Morgan et al., 1990).
DNA-Binding Properties
The study of pyrrole-imidazole (Py-Im) polyamides investigates the cellular permeability of these compounds, which are known to bind specifically to DNA sequences. This research could have implications for gene regulation therapies, providing a foundation for the development of molecules that can selectively interact with DNA to modulate gene expression (Liu & Kodadek, 2009).
Propiedades
IUPAC Name |
3-ethyl-N-(3-imidazol-1-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-11-12(10(2)19-16-11)13(18)15-5-4-7-17-8-6-14-9-17/h6,8-9H,3-5,7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODESSXXECCLREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCCCN2C=CN=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)

![1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)
![2-(4-tert-butylphenyl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4583617.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4583624.png)

![N-({4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-2-bromobenzamide](/img/structure/B4583632.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3,4-dimethylphenyl)glycinamide](/img/structure/B4583635.png)


methanone](/img/structure/B4583657.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(9H-fluoren-2-yl)ethanone](/img/structure/B4583674.png)

